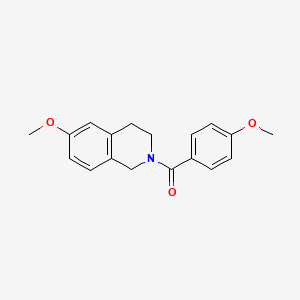![molecular formula C11H5NO2 B8365138 5-Cyano-[1,2]naphthoquinone](/img/structure/B8365138.png)
5-Cyano-[1,2]naphthoquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyano-[1,2]naphthoquinone is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of two oxo groups at the 1 and 2 positions of the naphthalene ring and a carbonitrile group at the 5 position. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyano-[1,2]naphthoquinone typically involves the oxidation of naphthalene derivatives. One common method is the oxidation of 1,2-dihydroxynaphthalene using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is carried out under acidic conditions to facilitate the formation of the oxo groups. The nitrile group can be introduced through a subsequent reaction with cyanogen bromide or other nitrile-forming reagents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. Industrial methods also focus on minimizing by-products and waste, making the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
5-Cyano-[1,2]naphthoquinone undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex naphthalene derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, resulting in dihydroxynaphthalene derivatives.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of amides or other substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Major Products Formed
Oxidation Products: Higher oxidation state naphthalene derivatives.
Reduction Products: Dihydroxynaphthalene derivatives.
Substitution Products: Amides, substituted naphthalenes.
Applications De Recherche Scientifique
5-Cyano-[1,2]naphthoquinone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Cyano-[1,2]naphthoquinone involves its interaction with various molecular targets. The oxo groups can participate in redox reactions, while the nitrile group can form hydrogen bonds or coordinate with metal ions. These interactions can affect the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dihydroxynaphthalene: Lacks the nitrile group but has similar oxidation potential.
1,2-Naphthoquinone: Similar structure but without the nitrile group.
5-Cyanonaphthalene: Contains the nitrile group but lacks the oxo groups.
Uniqueness
5-Cyano-[1,2]naphthoquinone is unique due to the combination of oxo and nitrile groups on the naphthalene ring
Propriétés
Formule moléculaire |
C11H5NO2 |
|---|---|
Poids moléculaire |
183.16 g/mol |
Nom IUPAC |
5,6-dioxonaphthalene-1-carbonitrile |
InChI |
InChI=1S/C11H5NO2/c12-6-7-2-1-3-9-8(7)4-5-10(13)11(9)14/h1-5H |
Clé InChI |
MJVRWGBVWDEJLT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C=CC(=O)C(=O)C2=C1)C#N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Propynoic acid, 3-[3,5-bis(trifluoromethyl)phenyl]-](/img/structure/B8365061.png)
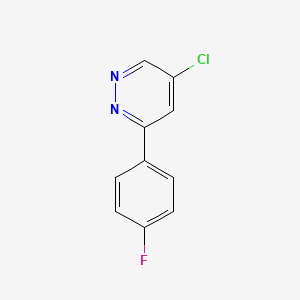
![1-([1,1'-Biphenyl]-4-ylmethyl)-3-methyl-1H-pyrazol-5-amine](/img/structure/B8365086.png)

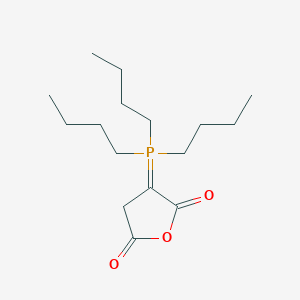
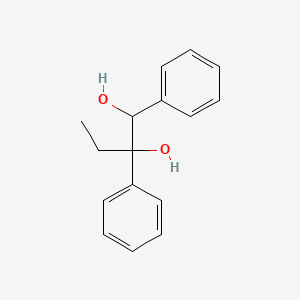
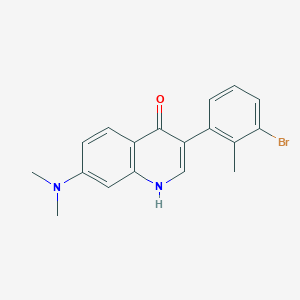
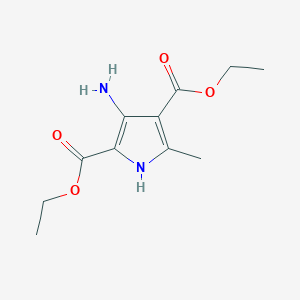
![1-(4-chlorophenyl)-N-[2-(3-fluorophenyl)ethyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B8365152.png)
![7-[4-(4-Methoxyphenacyl)piperazino]-1-ethyl-4-oxo-6-fluoro-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B8365157.png)
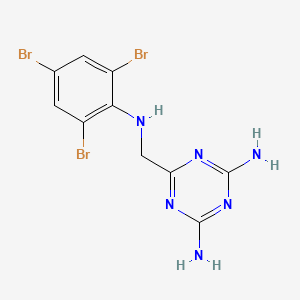

![N-(1-hydroxy-4-methylpentan-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B8365185.png)
